REACTION_CXSMILES
|
[C:1]([O:20][C:21](=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=O)[CH2:2]CCCCCCCCCCCCCCCC.C(O)C[OH:42].C(N(CC)CC)C>ClCCl.CN(C1C=CN=CC=1)C>[C:21]([O:20][CH2:1][CH2:2][OH:42])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)OC(CCCCCCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After stirring for 90 min. the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with the addition of H2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
After separation of the phases the aqueous fraction
|
Type
|
EXTRACTION
|
Details
|
was re-extracted with dichloromethane (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined organic extract
|
Type
|
WASH
|
Details
|
was washed with brine (70 mL)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4) and filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
Gradient elution with ethyl acetate/petroleum ether (10:90→30:70)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.807 mmol | |
AMOUNT: MASS | 265 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:20][C:21](=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])(=O)[CH2:2]CCCCCCCCCCCCCCCC.C(O)C[OH:42].C(N(CC)CC)C>ClCCl.CN(C1C=CN=CC=1)C>[C:21]([O:20][CH2:1][CH2:2][OH:42])(=[O:39])[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38]
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)OC(CCCCCCCCCCCCCCCCC)=O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
22 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
After stirring for 90 min. the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with the addition of H2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
After separation of the phases the aqueous fraction
|
Type
|
EXTRACTION
|
Details
|
was re-extracted with dichloromethane (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined organic extract
|
Type
|
WASH
|
Details
|
was washed with brine (70 mL)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4) and filtration the solvent
|
Type
|
CUSTOM
|
Details
|
was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product that
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
Gradient elution with ethyl acetate/petroleum ether (10:90→30:70)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.807 mmol | |
AMOUNT: MASS | 265 mg | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 39.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |